molecular formula C13H11N3O B8697906 2-(p-Aminoanilino)benzoxazole

2-(p-Aminoanilino)benzoxazole

Cat. No.: B8697906
M. Wt: 225.25 g/mol
InChI Key: DKVOCGXYEMINRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Aminoanilino)benzoxazole is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

4-N-(1,3-benzoxazol-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C13H11N3O/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,14H2,(H,15,16)

InChI Key

DKVOCGXYEMINRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of benzene-1,4-diamine (5.0 g) in NMP (30 mL) was added dropwise, over 0.5 h, a solution of 2-chlorobenzo[d]oxazole (6.03 g) in NMP (50 mL). After the addition was complete, the mixture was stirred at ambient temperature for 1 h. After this time, the reaction mixture was diluted with water (200 mL) and extracted with ethyl acetate (3×200 mL). The combined organic extracts were washed with brine (150 mL), dried (Na2SO4) and filtered. The filtrate was concentrated under reduced pressure. The residue obtained was purified by chromatography (silica, methylene chloride to 1:19 methanol/methylene chloride) to afford N-(1,3-benzoxazol-2-yl)benzene-1,4-diamine (9.20 g) as an off-white solid.
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
30 mL
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solvent
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6.03 g
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reactant
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Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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